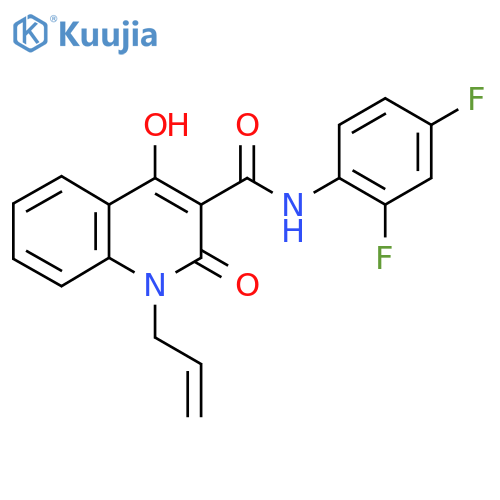

Cas no 941923-46-2 (N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide)

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-Difluorophenyl)-1,2-dihydro-4-hydroxy-2-oxo-1-(2-propen-1-yl)-3-quinolinecarboxamide

- N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

- 1-allyl-N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- BRD-K73125672-001-01-7

- HMS3515O17

- 941923-46-2

- AKOS021732388

- N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

- F3222-1529

-

- インチ: 1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-8-7-11(20)10-13(14)21/h2-8,10,24H,1,9H2,(H,22,25)

- InChIKey: UOAFAIFLMWGQBY-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1NC(C1C(N(CC=C)C2C=CC=CC=2C=1O)=O)=O)F

計算された属性

- せいみつぶんしりょう: 356.09724864g/mol

- どういたいしつりょう: 356.09724864g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 622

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

- 密度みつど: 1.446±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 508.9±50.0 °C(Predicted)

- 酸性度係数(pKa): 4.50±1.00(Predicted)

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3222-1529-5mg |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-10μmol |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-3mg |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-2mg |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-4mg |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-5μmol |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-2μmol |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-10mg |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3222-1529-1mg |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide |

941923-46-2 | 90%+ | 1mg |

$54.0 | 2023-04-27 |

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 関連文献

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamideに関する追加情報

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide (CAS No. 941923-46-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide (CAS No. 941923-46-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolines and is characterized by its unique structural features, including a 2,4-difluorophenyl group, a hydroxy group, and a propenyl substituent. These functional groups contribute to its diverse biological activities and make it a promising candidate for drug development.

The chemical structure of N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is particularly noteworthy. The quinoline core is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the 2,4-difluorophenyl group enhances the compound's lipophilicity and metabolic stability, while the hydroxy group and propenyl substituent contribute to its reactivity and binding affinity. These structural elements collectively influence the compound's pharmacological properties and potential therapeutic effects.

Recent studies have explored the biological activities of N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide. One of the most significant findings is its potent anti-inflammatory activity. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has also demonstrated promising antiviral activity. Research has indicated that it can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action appears to involve the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These findings suggest that this compound could be developed into an effective antiviral agent for treating viral infections.

The pharmacokinetic properties of N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide have also been studied extensively. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, it exhibits low toxicity in animal models, suggesting that it may have a favorable safety profile in humans.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-4-hydroxy-2-o xo - 1 -( prop - 2 - en - 1 - yl ) - 1 , 2 - dihydroquinoline - 3 - carboxamide in various therapeutic settings. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. Phase II trials are expected to provide more detailed insights into its therapeutic potential.

In conclusion, N-(2,4-difluorophenyl)-4-hydroxy-2-o xo - 1 -( prop - 2 - en - 1 - yl ) - 1 , 2 - dihydroquinoline - 3 - carboxamide (CAS No. 941923-46-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.

941923-46-2 (N-(2,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide) 関連製品

- 69104-99-0((Trifluoromethoxy)acetic acid methyl ester)

- 1187830-73-4(4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride)

- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)

- 2000259-21-0(methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate)

- 1804274-19-8(1-Bromo-1-(2-chloro-4-nitrophenyl)propan-2-one)

- 1150271-30-9(1-(2-(4-Bromophenoxy)ethyl)pyrazole)

- 3419-32-7(Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate)

- 450337-85-6(3-methoxy-N-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)

- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)

- 359821-39-9(2-Amino-N-cyclobutylacetamide)